molecular formula C26H29NO9 B193469 Idarubicinol CAS No. 86189-66-4

Idarubicinol

Numéro de catalogue B193469
Numéro CAS: 86189-66-4
Poids moléculaire: 499.5 g/mol
Clé InChI: KMIBSUUWQWSRQV-LIWFTHACSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Idarubicinol is a DNA-intercalating analog of daunorubicin which has an inhibitory effect on nucleic acid synthesis and interacts with the enzyme topoisomerase II . It is a sterile, semi-synthetic, preservative-free solution (PFS) antineoplastic anthracycline for intravenous use .


Synthesis Analysis

The formation of idarubicinol from idarubicin involves the reduction of idarubicin via carbonyl and aldo–keto reductases . The enzyme expression pattern differed among the cell lines with dominant expression of CBR1/3 in HEK293 and MCF-7 and very high expression of AKR1C3 in HepG2 cells .


Molecular Structure Analysis

The molecular formula of Idarubicinol is C26H29NO9 . The structural formula is as follows: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione .


Chemical Reactions Analysis

Idarubicinol is formed from idarubicin through a reductive process involving the aldo–keto reductases AKR1A1, AKR1B1, and AKR1C3 and the carbonyl reductases CBR1/3 . The formation of idarubicinol in different cell lines and its inhibition by known inhibitors of these enzymes has been investigated .


Physical And Chemical Properties Analysis

The molecular weight of Idarubicinol is 499.5 g/mol . It is a monosaccharide derivative, an anthracycline antibiotic, and a deoxy hexoside .

Applications De Recherche Scientifique

DNA Topoisomerase II Targeting

Idarubicinol, a metabolite of Idarubicin, has been studied for its interaction with DNA topoisomerase II (topo II). Topo II is a nuclear enzyme that regulates DNA topology and is targeted by anthracyclines like Idarubicin. The formation and longevity of Idarubicin-induced DNA topo II cleavable complexes were investigated in K562 human leukemia cells. The study revealed that both Idarubicin and Idarubicinol form primarily topo IIalpha cleavable complexes. Interestingly, Idarubicinol showed persistence in increasing levels of topo IIalpha cleavable complexes after removal of Idarubicin, suggesting its effectiveness in this mechanism (Willmore et al., 2002).

Growth Inhibition and DNA Damage

Another significant application of Idarubicinol is in growth inhibition and DNA damage in tumor cells. In studies comparing Idarubicin with its alcohol metabolite Idarubicinol, the latter showed greater cytotoxic activity than other anthracycline alcohol metabolites. It was found to be significantly more active against human tumor cell lines, indicating its role in antitumor activity. This activity is related to its ability to damage DNA, which supports the hypothesis that Idarubicinol plays a crucial role in the antitumor activity of Idarubicin (Kuffel et al., 2004).

Influence on Antileukemic Effect

The antileukemic potency of Idarubicinol was evaluated in HL60 human leukemia cells. Compared to other metabolites like daunorubicinol and doxorubicinol, Idarubicinol showed extensive accumulation in HL60 cells, high affinity for DNA, and strong DNA cleavage activity. These properties resulted in significant cytotoxicity against HL60 cells. The research suggested that Idarubicinol's role is critical in the clinical efficacy of Idarubicin in treating acute leukemia (Fukushima et al., 1994).

Cellular Pharmacology in Multidrug-Resistant Cells

Idarubicinol's cytotoxic effects were studied in multidrug-resistant (MDR) cell lines. This research highlighted the importance of Idarubicinol in overcoming multidrug resistance, as it retains good activity in MDR cells. The study demonstrated that unlike other anthracycline metabolites, the metabolism of Idarubicin to Idarubicinol should not be considered an inactivation pathway. This makes Idarubicinol a potent inhibitor of cell growth in cancer treatment (Toffoli et al., 1996).

Tissue Distribution and Pharmacokinetics

Further studies have been conducted on the pharmacokinetics and tissue distribution of Idarubicin and Idarubicinol. Research involving pediatric leukemia patients showed that Idarubicinol is detectable in cerebrospinal fluid samples, indicating its ability to cross the blood-brain barrier. This property of Idarubicinol is significant in the treatment of central nervous system malignancies (Reid et al., 1990).

Safety And Hazards

Idarubicinol, like other anthracyclines, can cause myocardial toxicity leading to congestive heart failure. This risk is more common in patients who have received prior anthracyclines or who have pre-existing cardiac disease . Severe myelosuppression occurs when idarubicinol is used at effective therapeutic doses .

Orientations Futures

Idarubicinol has become an important drug in the treatment of acute leukemias and its potency in lymphomas, plasmocytomas, and other solid tumors such as breast cancer is currently under investigation in several clinical studies .

Propriétés

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIBSUUWQWSRQV-LIWFTHACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Demethoxydaunorubicinol

CAS RN

86189-66-4
Record name Idarubicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086189664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idarubicinol
Reactant of Route 2
Idarubicinol
Reactant of Route 3
Idarubicinol
Reactant of Route 4
Idarubicinol
Reactant of Route 5
Idarubicinol
Reactant of Route 6
Idarubicinol

Citations

For This Compound
837
Citations
P Orlandi, C Barbara, G Bocci, A Fioravanti… - Journal of …, 2005 - Taylor & Francis
… and its metabolite idarubicinol on multicellular spheroids, a … of idarubicin and its metabolite idarubicinol on MCF-7 breast … cultures exposed to idarubicin and idarubicinol 0.01-1000 ng/…
Number of citations: 21 www.tandfonline.com
T Fukushima, Y Kawai, Y Urasaki, A Yoshida, T Ueda… - Leukemia research, 1994 - Elsevier
We investigated the antileukemic potency of idarubicinol (IDAol), a 13-dihydro (13-OH) metabolite of idarubicin (IDA), on the HL60 line of human leukemia cells. In contrast to …
Number of citations: 17 www.sciencedirect.com
C Corsini, M Ghielmini, P Mancuso, F Tealdo… - British journal of …, 2000 - nature.com
We evaluated in vitro the toxicity of idarubicin and its active metabolite idarubicinol on haematopoietic progenitors, using human umbilical cord blood and peripheral blood progenitors …
Number of citations: 12 www.nature.com
G Toffoli, G Corona, F Simone… - … journal of cancer, 1996 - Wiley Online Library
Idarubicin (IDA) is a daunorubicin (DAU) analog that is being used to treat a variety of human malignancies. The major circulating metabolite of IDA is idarubicinol (IDOL). After …
Number of citations: 15 onlinelibrary.wiley.com
L Gallois, M Fiallo, A Garnier-Suillerot - Biochimica et Biophysica Acta (BBA …, 1998 - Elsevier
… Four anthracycline drugs used in this study including idarubicinol, an idarubicin metabolite readily formed inside the cells and having antitumour activity comparable to that of idarubicin […
Number of citations: 179 www.sciencedirect.com
JK Schröder, S Kasimir-Bauer, S Seeber… - Journal of cancer …, 2000 - Springer
Recent results show that the intracellular uptake pattern of idarubicin (IDA) in multidrug-resistant (MDR) cells is nearly identical to that seen in the drug-sensitive parent cell line, …
Number of citations: 17 link.springer.com
JM Reid, TW Pendergrass, MD Krailo, GD Hammond… - Cancer research, 1990 - AACR
… the major circulating metabolite idarubicinol in 21 patients. … Idarubicinol elimination was prolonged compared to that of … Urinary recoveries (48 h) of idarubicin and idarubicinol after a …
Number of citations: 128 aacrjournals.org
T Fukushima, H Inoue, H Takemura, S Kishi… - Leukemia research, 1998 - Elsevier
We investigated the cytotoxicity and cellular pharmacology of idarubicin (IDA), idarubicinol (IDAol) and daunorubicin (DNR) in K562/VP-H2 cells, which show topoisomerase II-related …
Number of citations: 16 www.sciencedirect.com
O Kuhlmann, S Hofmann, M Weiss - Journal of Chromatography B …, 1999 - Elsevier
A reversed-phase high-performance liquid chromatographic method is described for the simultaneous determination of idarubicin and idarubicinol in rat plasma. Blood samples were …
Number of citations: 24 www.sciencedirect.com
MM Ames, F Spreafico - Leukemia, 1992 - europepmc.org
The pharmacology of ID and IDOL are of interest in light of the potential utility of ID in the treatment of adult and pediatric leukemia patients. Preclinical activity and cellular pharmacology …
Number of citations: 49 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.